molecular formula C6H12ClNO2 B3011609 2-(Azetidin-1-yl)propanoic acid hydrochloride CAS No. 2219370-85-9

2-(Azetidin-1-yl)propanoic acid hydrochloride

Cat. No.: B3011609
CAS No.: 2219370-85-9
M. Wt: 165.62
InChI Key: WMGCUNBSYAAYDL-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)propanoic acid hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring (a saturated nitrogen-containing ring) attached to a propanoic acid backbone, with a hydrochloride counterion. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets . The hydrochloride salt form typically improves solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

2-(azetidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)7-3-2-4-7;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCUNBSYAAYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219370-85-9
Record name 2-(azetidin-1-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)propanoic acid hydrochloride typically involves the reaction of azetidine with a suitable propanoic acid derivative under acidic conditions to form the hydrochloride salt. One common method involves the use of azetidine and 2-bromopropanoic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The azetidine core is known for its versatility in drug design. Research has shown that derivatives of azetidine, including 2-(Azetidin-1-yl)propanoic acid hydrochloride, exhibit significant potential as pharmacological agents.

  • Antimicrobial Activity : Recent studies have indicated that azetidine derivatives can possess antimicrobial properties. For instance, compounds incorporating the azetidine structure have been explored for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
  • Anticancer Properties : Azetidine-based compounds have also been investigated for their anticancer potential. Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways that are critical for cell survival and growth .

Neurological Applications

The unique structural features of this compound may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Neuroprotective Agents : Research indicates that certain azetidine derivatives can protect neuronal cells from apoptosis and oxidative stress, which are pivotal in conditions like Alzheimer's disease and Parkinson's disease. These compounds may enhance cognitive function by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound is crucial for its application in drug development. Various synthetic routes have been explored:

Synthesis Method Description
Horner–Wadsworth–Emmons (HWE)A reliable method for preparing substituted alkene products from aldehydes and ketones using phosphonate esters .
Aza-Michael AdditionThis method constructs C–N bonds and has been used to create various azetidine derivatives with enhanced biological activity .

These synthetic strategies allow for the generation of a library of compounds that can be screened for biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic areas:

  • Case Study 1: Antitubercular Activity : A study demonstrated that azetidine amides derived from this compound exhibited potent activity against the Pks13 enzyme, crucial for Mycobacterium tuberculosis survival. The modifications improved the minimum inhibitory concentration (MIC), suggesting a viable pathway for developing new TB treatments .
  • Case Study 2: Anticancer Screening : In vitro tests on cancer cell lines showed that specific azetidine derivatives significantly reduced cell viability compared to controls. The study identified key structural features that enhanced anticancer activity, paving the way for further development of these compounds as potential chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(Azepan-1-yl)propanoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • Key Feature : Replaces the azetidine ring with a seven-membered azepane ring.
  • This compound is cataloged as a building block for drug discovery .

2-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride

  • Molecular Formula : C₈H₁₃ClN₂O₂
  • Molecular Weight : 204.65 g/mol
  • Key Feature : Substitutes azetidine with an imidazole ring, introducing aromaticity and hydrogen-bonding capability.
  • Applications : High-purity (≥97%) intermediate for active pharmaceutical ingredients (APIs), emphasizing its role in synthesizing anti-inflammatory or antimicrobial agents .

2-(3-Aminophenyl)propanoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Feature: Replaces the azetidine ring with an aromatic 3-aminophenyl group.
  • Impact : The aromatic amine enhances π-π stacking interactions in drug-receptor binding, commonly used in CNS-targeting therapeutics .

Functional Group Modifications

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

  • Molecular Formula: C₆H₁₁ClF₃NO₂
  • Molecular Weight : 221.61 g/mol
  • Key Feature : Incorporates a trifluoroethyl group, introducing strong electron-withdrawing effects.
  • Impact : Fluorination enhances metabolic stability and bioavailability, making this compound valuable in designing protease inhibitors or kinase modulators .

Propanoic Acid, 2-(Aminooxy)-2-methyl-, Hydrochloride

  • CAS No.: 89766-91-6
  • Key Feature: Contains an aminooxy group instead of azetidine.
  • Applications : Used as a reactive intermediate for introducing oxime linkages in bioconjugation chemistry .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Ring System Key Functional Groups Purity Applications
This compound* ~195 (estimated) Azetidine (4-membered) Carboxylic acid, secondary amine N/A Hypothetical: API intermediates
2-(Azepan-1-yl)propanoic acid hydrochloride 207.70 Azepane (7-membered) Carboxylic acid, secondary amine N/A Drug discovery building blocks
2-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl 204.65 Imidazole (aromatic) Carboxylic acid, ethyl substituent ≥97% API intermediates
2-[Methyl(trifluoroethyl)amino]propanoic acid HCl 221.61 None (linear chain) Trifluoroethyl, tertiary amine N/A Fluorinated drug candidates

*Estimated data based on structural analogs.

Biological Activity

2-(Azetidin-1-yl)propanoic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the azetidine ring, which is known for imparting unique pharmacokinetic properties to compounds. This structure contributes to its improved solubility and metabolic stability compared to other cyclic compounds like piperidine or pyrrolidine .

1. Enzyme Inhibition

Research indicates that derivatives of azetidine compounds, including this compound, exhibit enzyme inhibition properties. For instance, studies have shown that this compound can act as a potent inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. The IC50 values for these interactions suggest a promising therapeutic index for conditions like asthma and erectile dysfunction .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation through the downregulation of anti-apoptotic proteins .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The azetidine structure allows for effective binding to various receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurodegenerative diseases.
  • Inhibition of Signaling Pathways : By inhibiting PDE enzymes, the compound can enhance cyclic nucleotide levels (cAMP and cGMP), leading to vasodilation and improved blood flow .

Case Studies

StudyFindings
Rzasa et al. (2020)Demonstrated that azetidine derivatives improved water solubility and bioavailability in PDE10A inhibitors.
Brown et al. (2019)Found that replacing phenyl groups with azetidine rings significantly enhanced the potency of oxytocin antagonists.
Cramp et al. (2021)Reported increased metabolic stability for histamine receptor antagonists when azetidine was incorporated into their structure.

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